Stereochemical Purity and Definition: A Prerequisite for Enantiomerically Pure Nutlin APIs
CAS 1219086-88-0 possesses a defined rel-(3S,4R,5S) stereochemical configuration at its four chiral centers, which is essential for its role as a precursor to enantiomerically pure MDM2 inhibitors . In contrast, its enantiomeric counterpart, the (3R,4S,5R) isomer, would lead to an inactive or significantly less potent Nutlin analog, as demonstrated by the >150-fold difference in MDM2 binding affinity (IC50) between the active (-)-Nutlin-3a and its inactive (+)-enantiomer, Nutlin-3b .
| Evidence Dimension | Stereochemical Impact on Target Binding Affinity (MDM2 p53-binding pocket) |
|---|---|
| Target Compound Data | rel-(3S,4R,5S) configuration (Precursor to active enantiomer) |
| Comparator Or Baseline | Enantiomeric (3R,4S,5R) configuration (Precursor to inactive enantiomer, Nutlin-3b) |
| Quantified Difference | Precursor stereochemistry dictates >150-fold difference in potency of final API |
| Conditions | In vitro MDM2 binding assay; comparison of final API enantiomers (Nutlin-3a vs. Nutlin-3b) |
Why This Matters
Procuring the stereochemically correct intermediate is non-negotiable for synthesizing biologically active Nutlin APIs; a stereochemical mismatch will result in a final compound with negligible therapeutic potential.
